N'-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazide
Overview
Description
This compound features a pyridine ring substituted with a carbohydrazide group and a sulfonyl group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazide typically involves multiple steps:
Formation of the diazinane ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: Sulfonylation can be performed using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the carbohydrazide group: This can be done by reacting the pyridine derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl and carbohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carbohydrazide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-3-carbohydrazide: Similar structure with a different position of the carbohydrazide group.
N’-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]benzene-4-carbohydrazide: Benzene ring instead of pyridine.
N’-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazone: Carbohydrazone group instead of carbohydrazide.
Uniqueness
N’-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]pyridine-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5S/c1-6-8(10(18)14-11(19)13-6)22(20,21)16-15-9(17)7-2-4-12-5-3-7/h2-6,8,16H,1H3,(H,15,17)(H2,13,14,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXPHVNGASMODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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